Product packaging for alpha-Chloro-9-anthraldoxime(Cat. No.:CAS No. 113003-49-9)

alpha-Chloro-9-anthraldoxime

Cat. No.: B1142469
CAS No.: 113003-49-9
M. Wt: 255.7
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Description

Contextualization within Anthracene (B1667546) and Oxime Chemistry

Alpha-Chloro-9-anthraldoxime is structurally defined by two key components: the anthracene core and the chloro-oxime functional group. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings. beilstein-journals.org Derivatives of anthracene have been extensively studied for their unique photophysical and photochemical properties, which has led to their use in the development of organic materials such as OLEDs and solar cells. beilstein-journals.orgresearchgate.net The synthesis of anthracene derivatives, however, can be challenging. researchgate.net

Oximes, characterized by the R1R2C=NOH functional group, are a versatile class of organic compounds. researchgate.net They are pivotal in various areas of chemistry, including organic synthesis, where they serve as precursors for a range of other functional groups, and in coordination chemistry. rsc.org The chlorination of oximes is a known chemical transformation that can lead to the formation of compounds like gem-chloronitroso compounds. researchgate.net

Significance of the Anthraldoxime Framework in Organic Synthesis

The anthraldoxime framework, as exemplified by the closely related 9-anthraldehyde (B167246) oxime, is a valuable tool in organic synthesis. researchgate.net Oximes are traditionally used for the protection, purification, and characterization of carbonyl compounds. researchgate.net Beyond these classical applications, the oxime group on the anthracene scaffold can be converted into other important functional groups like nitriles or amides. researchgate.net For instance, the dehydration of an aldoxime can yield a nitrile (9-cyanoanthracene in the case of 9-anthraldehyde oxime). researchgate.net

Furthermore, the anthraldoxime structure can participate in the synthesis of heterocyclic compounds. researchgate.net The nitrile oxides generated from aldoximes are known to undergo 1,3-dipolar cycloaddition reactions, which is a powerful method for constructing five-membered heterocyclic rings. researchgate.net The principles of organic synthesis emphasize the importance of such versatile intermediates that allow for the construction of complex molecular frameworks. msu.edu The ability to introduce various functionalities through the anthraldoxime group makes it a significant building block in the design of more complex molecules. wikipedia.org

Historical Development and Evolution of Research on Chlorinated Anthracene Derivatives and Oximes

Research into anthracene and its derivatives has a long history, with early work focusing on understanding its fundamental chemical properties. rsc.org The chlorination of anthracene has been accomplished using various reagents, including chlorine, t-butyl hypochlorite, and phosphorus pentachloride, leading to compounds like 9-chloroanthracene (B1582455). orgsyn.org These halogenated anthracenes serve as important precursors for further synthetic transformations. chemicalbook.com

The study of oximes also dates back to the early days of organic chemistry. The chlorination of oximes has been investigated under different conditions, yielding various products. acs.orgscispace.com For example, the reaction is influenced by the solvent and the presence of substituents on the aromatic ring. acs.org The intermediate formation of chloronitroso compounds is a key step in some of these chlorination reactions. researchgate.netacs.org The convergence of these two areas of research—chlorinated anthracenes and the chemistry of oximes—led to the synthesis and study of molecules like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClNO B1142469 alpha-Chloro-9-anthraldoxime CAS No. 113003-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z)-N-hydroxyanthracene-9-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H/b17-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCKUONLZVGZKH-ICFOKQHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to alpha-Chloro-9-anthraldoxime

Established methods for synthesizing this compound rely on classical organic reactions, often involving the preparation of key intermediates like 9-chloroanthracene (B1582455) or 9-anthraldehyde (B167246), followed by oximation and chlorination.

While direct formylation of 9-chloroanthracene is a plausible route to a chlorinated precursor, the synthesis of 9-chloroanthracene itself is a well-documented starting point. One established method involves the reaction of anthracene (B1667546) with anhydrous cupric chloride in a solvent like carbon tetrachloride. orgsyn.org The mixture is heated under reflux, causing the brown cupric chloride to convert to white cuprous chloride as hydrogen chloride evolves. orgsyn.org The resulting 9-chloroanthracene can be purified by chromatography and recrystallization. orgsyn.org

Once obtained, formylation of the anthracene ring system is necessary. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.orgnrochemistry.com Anthracene itself is known to undergo formylation at the 9-position under these conditions to yield 9-anthracenecarboxaldehyde. wikipedia.org Applying this reaction to 9-chloroanthracene could potentially yield 9-chloro-10-anthracenecarbaldehyde, which could then be converted to its corresponding oxime.

The conversion of an aldehyde to an oxime is a fundamental and widely used transformation in organic synthesis. The most common method involves the reaction of the corresponding aldehyde, in this case, 9-anthracenecarboxaldehyde, with hydroxylamine (B1172632) or its salt, hydroxylamine hydrochloride. researchgate.netresearchgate.net This reaction introduces the oxime functional group (-CH=NOH) where the aldehyde group was. researchgate.net The reaction is typically carried out in a hydro-alcoholic solution and can achieve high yields, often in the range of 95–99%.

Interactive Data Table: Classical Oxime Formation

Starting Material Reagents Solvent Yield
9-Anthracenecarboxaldehyde Hydroxylamine Hydrochloride, Triethylamine Methanol (anhydrous) 91%
10-Bromoanthracene-9-carbaldehyde Hydroxylamine Hydrochloride, Triethylamine Acetonitrile (anhydrous) 91%
Aldehydes (general) Hydroxylamine Hydrochloride Ethanol (B145695) (EtOH) 51-99%

This table summarizes yields for the synthesis of various anthraldehyde oximes using classical hydroxylamine-based methods.

The final step in the synthesis is the specific chlorination at the "alpha" position—the carbon atom of the oxime group. This transformation converts the aldoxime into a hydroximoyl chloride. The most common and effective reagent for this specific chlorination is N-chlorosuccinimide (NCS). researchgate.netmdpi.comsigmaaldrich.com The reaction is typically performed in a suitable solvent and is known to be highly selective for the alpha-carbon of the oxime, without affecting the aromatic anthracene ring. thieme-connect.com

This high regioselectivity is crucial. While the anthracene ring can be halogenated under different conditions, the use of NCS under mild conditions preferentially targets the C-H bond of the oxime functional group. thieme-connect.combenthamscience.com Using pyridine (B92270) as a base in the reaction mixture can help quench unwanted electrophilic chlorination on the electron-rich anthracene ring, which can be a side reaction with strongly activated aldoximes. thieme-connect.com The resulting product, this compound, is a stable hydroximoyl chloride, a valuable intermediate for further synthetic transformations such as 1,3-dipolar cycloadditions. researchgate.netresearchgate.net

Novel and Green Synthetic Approaches

More recent synthetic strategies focus on improving efficiency, safety, and sustainability by employing catalytic systems and adhering to the principles of green chemistry.

Modern approaches to synthesizing the precursor, 9-anthraldehyde oxime, have moved towards catalytic methods that offer milder conditions and improved yields. One such method uses a copper(II) acetate (B1210297) (Cu(OAc)₂) catalyst to prepare the oxime from 9-methylanthracene (B110197) in the presence of N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (B80452) (TBN). thieme-connect.com Another innovative approach involves the aerobic oxidation of anthracen-9-ylmethanamine, using a 3-methyl-4-oxa-5-azahomoadamantane catalyst with oxygen as a green oxidant in water. thieme-connect.com

Reusable heterogeneous catalysts, such as sandwich-type polyoxometalates, have also been employed. For instance, converting anthracene-9-carbaldehyde to its oxime can be achieved using a Mg₃Al–Zn₅W₁₉ catalyst in 1-butanol (B46404) or, with even higher yields, a Na–Zn₅W₁₉ catalyst in water. thieme-connect.com

Interactive Data Table: Catalytic Synthesis of 9-Anthraldehyde Oxime

Starting Material Catalyst Oxidant/Reagents Solvent Yield
9-Methylanthracene Cu(OAc)₂ NHPI, TBN Acetonitrile 85%
Anthracen-9-ylmethanamine 3-methyl-4-oxa-5-azahomoadamantane Oxygen (O₂) Water 89%
Anthracene-9-carbaldehyde Mg₃Al–Zn₅W₁₉ NH₃, H₂O₂ 1-Butanol 60%
Anthracene-9-carbaldehyde Na–Zn₅W₁₉ NH₃, H₂O₂ Water 90%

This table presents various modern catalytic methods for the synthesis of the key precursor, 9-anthraldehyde oxime.

The principles of green chemistry, particularly atom economy, aim to maximize the incorporation of reactant atoms into the final product, thus minimizing waste. Catalytic methods are central to achieving this goal. For example, the aerobic oxidation of anthracen-9-ylmethanamine is a highly atom-economical and sustainable process because it uses molecular oxygen as the primary oxidant, producing water as the only byproduct, and is performed in water, a green solvent. thieme-connect.com

Similarly, the use of reusable heterogeneous catalysts like polyoxometalates aligns with green chemistry principles by reducing catalyst waste and allowing for simpler product purification. The chlorination of the oxime to the final product can also be considered from a green perspective. While NCS is effective, alternative chlorination systems using sodium chloride (NaCl) and an oxidant like Oxone® under solvent-free ball-milling conditions are being explored for the synthesis of hydroximoyl chlorides, representing a more environmentally benign approach. mdpi.com These protocols reduce the reliance on volatile organic solvents and hazardous reagents, contributing to safer and more sustainable chemical manufacturing. benthamscience.com

Precursor and Intermediate Chemistry of 9-Anthracene Derivatives

Synthesis of 9-Anthracenemethanol (B72535) and 9-Anthraldehyde Derivatives

9-Anthraldehyde is a critical precursor, serving as the electrophilic carbonyl component for the formation of the oxime. A common and effective method for its synthesis is the hydrogenation of 9-anthracenecarboxaldehyde. lookchem.comchemdad.com Another established route involves the Vilsmeier-Haack reaction, using reagents like N-methylformanilide and phosphorus oxychloride on anthracene. orgsyn.org More recently, methods starting from dibenzocycloheptanol epoxides have been developed, which undergo an acid-catalyzed epoxide opening and semipinacol rearrangement to yield substituted 9-anthraldehydes in good yields. acs.org

9-Anthracenemethanol is another versatile intermediate, which can be oxidized to 9-anthraldehyde or used to introduce the 9-anthracenylmethyl group into other molecules. lookchem.comsigmaaldrich.cn It is typically synthesized via the reduction of 9-anthracenecarboxaldehyde. chemdad.com One-pot syntheses starting from 9-anthracenemethanol have been developed to create derivatives like (anthracen-9-yl)methyl sulfanes. researchgate.net

The synthesis of 9-anthraldimine derivatives, which are Schiff bases formed from 9-anthraldehyde and primary amines, is also a well-established procedure, often carried out by stirring the aldehyde with the corresponding amine in the presence of a dehydrating agent like magnesium sulfate. researchgate.net This reaction is analogous to the formation of an oxime from an aldehyde and hydroxylamine.

PrecursorSynthetic MethodStarting MaterialKey ReagentsReference
9-AnthraldehydeVilsmeier-Haack ReactionAnthraceneN-methylformanilide, POCl₃ orgsyn.org
9-AnthraldehydeRearrangementDibenzocycloheptanol EpoxidesAcid catalyst acs.org
9-AnthracenemethanolReduction9-AnthracenecarboxaldehydeHydrogenation catalyst chemdad.com
(Anthracen-9-yl)methyl sulfanesOne-pot reaction9-AnthracenemethanolThiourea, Alkyl halide researchgate.net
9-AnthraldiminesCondensation9-AnthraldehydePrimary amines, MgSO₄ researchgate.net

Derivatization of Anthracene Core for Functionalization

The functionalization of the anthracene core is essential for creating a wide array of derivatives with tailored properties for applications in materials science and biology. acs.orgresearchgate.net The exceptional reactivity at the 9- and 10-positions makes these sites primary targets for substitution. researchgate.net

Several powerful synthetic strategies are employed to modify the anthracene skeleton:

Metal-Catalyzed Reactions: Transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds. For example, 1,8-diaryl-anthracene derivatives can be synthesized from 1,8-dichloroanthraquinone (B31358) via a reduction followed by a modified Suzuki-Miyaura reaction. frontiersin.org Similarly, rhodium-catalyzed oxidative benzannulation reactions of 1-adamantoyl-1-naphthylamines with internal alkynes provide an efficient route to substituted anthracenes. frontiersin.org

Cycloaddition Reactions: The Diels-Alder reaction is a classic method involving anthracene, which can act as a dienophile scavenger. sigmaaldrich.cn More advanced [2+2+2] cyclotrimerization reactions, often catalyzed by nickel or cobalt, can construct the anthracene scaffold from simpler alkynes and nitriles, allowing for the incorporation of various functional groups. nih.govbeilstein-journals.org

Functional Group Interconversion: Once a functional group is introduced, it can be transformed into another. For instance, carboxylic acid groups can be added to the anthracene ring, and their presence alters the photophysical properties of the molecule. vt.edu The modification of anthraquinone (B42736) (anthracene-9,10-dione) is also a key strategy, though the electron-withdrawing nature of the carbonyl groups presents unique challenges. colab.ws

These methodologies provide a robust toolbox for chemists to prepare a diverse range of functionalized anthracene intermediates, which are crucial for the synthesis of complex targets.

Preparation of Halogenated Anthracenes

Halogenated anthracenes are valuable intermediates, as the halogen atoms can serve as leaving groups in cross-coupling reactions or influence the electronic properties of the molecule. Several methods have been developed for their selective synthesis.

A notable approach involves a cobalt-catalyzed [2+2+2] cyclotrimerization of bis(trimethylsilyl)acetylenes, which produces TMS-substituted cycloadducts. frontiersin.orgnih.gov Subsequent halodesilylation introduces chlorine, bromine, or iodine substituents, followed by an oxidation/aromatization step using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired di- or tetrahaloanthracenes in good yields. frontiersin.orgnih.govbeilstein-journals.org This method is particularly effective for producing 2,3,6,7-halogenated derivatives, which are otherwise difficult to access. frontiersin.org

Direct bromination of anthracene derivatives is also a viable strategy. For example, the selective bromination of 9,10-dibromoanthracene (B139309) can yield hexabromotetrahydroanthracene precursors. beilstein-journals.org These precursors can then undergo further reactions, such as base-promoted aromatization, to produce synthetically valuable tribromo-1-methoxyanthracenes. beilstein-journals.org The synthesis of halogen-substituted anthracene-9-carbonitriles has also been reported, starting from anthracene-9-carbonitrile via bromination and subsequent transformations. researchgate.net

Halogenation MethodCatalyst/ReagentKey FeatureProduct TypeReference
HalodesilylationDDQ, ICl, Br₂, NCSFollows Co-catalyzed cyclotrimerization2,3,6,7-tetrahaloanthracenes frontiersin.orgnih.gov
Direct BrominationBromineRegio- and stereoselectivePoly-brominated anthracenes beilstein-journals.org
Intramolecular CyclizationAuClDouble cyclization of diiodoethynylterphenylsHalogenated dibenzo[a,h]anthracenes nih.gov

Scale-Up Considerations and Process Optimization for Academic Research

Transitioning a synthetic procedure from a small, exploratory scale to a larger, preparative scale for academic research presents numerous challenges. moravek.com It requires a systematic approach to ensure reproducibility, optimize yield and purity, and maintain a safe operating environment. resolvemass.caacs.org While bulk chemical manufacturing focuses on continuous processes, fine chemical synthesis, especially in academia, often relies on batch or semi-batch reactors. chinesechemsoc.org

Process optimization is a critical step that involves more than simply increasing the amount of starting materials. Key parameters must be carefully evaluated and adjusted:

Reaction Conditions: Temperature, pressure, and reaction time are fundamental variables that must be optimized to maximize product formation while minimizing byproduct generation. resolvemass.ca

Solvent and Catalyst: The choice of solvent can impact reactant solubility, reaction rate, and ease of purification. Catalyst loading and efficiency are also crucial for economic and environmental viability. resolvemass.casigmaaldrich.com

Stoichiometry and Addition Rate: In semi-batch processes, the rate of addition of a reactant can be critical for controlling reaction exotherms and improving selectivity. acs.org

Modern approaches to optimization in academic research are increasingly moving away from one-variable-at-a-time (OVAT) methods. beilstein-journals.org Design of Experiments (DoE) is a statistical tool that allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction space and identifying optimal conditions more efficiently. rsc.org The rise of automated synthesis platforms and machine learning algorithms is further revolutionizing this field, enabling high-throughput experimentation and autonomous optimization of reaction conditions with minimal human intervention. beilstein-journals.org For academic labs, the goal is to develop a robust and scalable process that consistently delivers the desired compound at the required purity and quantity. moravek.comresolvemass.ca

In Depth Structural Elucidation and Advanced Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of a compound in various states. The following techniques would be instrumental in confirming the identity and detailed structural features of alpha-Chloro-9-anthraldoxime.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show a complex series of signals in the aromatic region, corresponding to the nine protons of the anthracene (B1667546) core. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the chloro-oxime substituent at the C9 position. The hydroxyl proton of the oxime group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would reveal 15 distinct carbon signals, corresponding to the 14 carbons of the anthracene ring system and the one carbon of the C=NOH group. masterorganicchemistry.com The chemical shift of the C9 carbon would be significantly affected by the attached chloro-oxime group. The carbon of the C=N bond would have a characteristic chemical shift in the range of 145-165 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons on the anthracene rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H1, H88.1 - 8.3C1, C8: 125.0 - 127.0
H2, H77.5 - 7.7C2, C7: 126.0 - 128.0
H3, H67.4 - 7.6C3, C6: 128.0 - 130.0
H4, H57.9 - 8.1C4, C5: 124.0 - 126.0
H108.5 - 8.7C4a, C9a, C8a, C10a: 130.0 - 135.0
N-OH9.0 - 11.0 (broad s)C9: 135.0 - 140.0
C=NOH: 150.0 - 155.0

Note: This table presents hypothetical data for illustrative purposes, as experimental data is not publicly available.

Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₅H₁₀ClNO). The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio.

Tandem Mass Spectrometry (MS/MS): Tandem MS would involve the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern would offer valuable structural insights. Expected fragmentation pathways could include the loss of a chlorine atom, a hydroxyl group, or the entire chloro-oxime side chain, helping to confirm the connectivity of the substituent to the anthracene core.

Predicted Exact Mass for this compound:

Molecular Formula Predicted Exact Mass (m/z)
C₁₅H₁₀³⁵ClNO255.0451
C₁₅H₁₀³⁷ClNO257.0421

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show key absorption bands that confirm its structure.

Expected FTIR Absorption Bands for this compound:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (oxime)3200 - 3600 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C=N (oxime)1620 - 1680Stretching
C=C (aromatic)1450 - 1600Stretching
N-O (oxime)930 - 960Stretching
C-Cl600 - 800Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with extensive chromophores. The anthracene core of this compound constitutes a major chromophore. The UV-Vis spectrum would be expected to display multiple absorption bands characteristic of the anthracene ring system, typically in the UV region. The substitution at the C9 position with the chloro-oxime group might cause a slight shift (either bathochromic or hypsochromic) of these absorption maxima compared to unsubstituted anthracene.

Expected Electronic Transitions for this compound:

Transition Expected Wavelength Range (nm)
π → π*250 - 400

Solid-State Structural Investigations

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and detailed picture of a molecule's three-dimensional arrangement in the solid state.

X-ray Crystallography for Absolute Configuration and Molecular Packing

Single-crystal X-ray crystallography would provide an unambiguous determination of the molecular structure of this compound. This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and geometry of the molecule. Furthermore, it would reveal the "alpha" configuration of the oxime group, if applicable, and provide insights into the intermolecular interactions and packing arrangement within the crystal lattice. This technique remains the gold standard for absolute structural proof.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

No published studies containing Powder X-ray Diffraction (PXRD) data for this compound were found. This type of analysis is fundamental for understanding the solid-state properties of a compound, including its crystallinity, polymorphism, and phase purity. Without experimental PXRD patterns, it is impossible to discuss its crystalline phase, lattice parameters, or compare different synthesis batches for structural consistency.

Advanced Analytical Techniques for Purity and Isomerism

The separation and purity assessment of oxime isomers, such as the potential (E) and (Z) isomers of this compound, typically relies on chromatographic techniques. However, specific methods for this compound are not documented in the reviewed literature. While chromatographic methods are widely applied to oximes and anthracene derivatives in general, specific application to this compound is not detailed. nih.govnih.govunco.edu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

There are no specific, published HPLC methods detailing the purity assessment or isomer separation of this compound. A scientifically accurate article would require data on parameters such as:

Column Type: The specific stationary phase used (e.g., C18, C8, Phenyl-Hexyl).

Mobile Phase: The solvent system (e.g., acetonitrile, methanol, water) and any additives (e.g., buffers, acids).

Detection Wavelength: The UV-Vis wavelength used for detection.

Retention Times: The specific times at which the main compound and any impurities or isomers elute.

Resolution Values: Quantitative data on the separation between the peaks of interest.

Without this data, a table of HPLC parameters and a discussion of the method's effectiveness cannot be generated.

Gas Chromatography (GC) Coupled Techniques

No literature detailing the analysis of this compound by Gas Chromatography (GC), or GC coupled with mass spectrometry (GC-MS), was identified. GC analysis would depend on the compound's thermal stability and volatility. A proper discussion would necessitate information on injection port temperature, oven temperature programs, column type (capillary column phase), and carrier gas flow rates, none of which is available.

Chiral Chromatography for Enantiomeric Purity (if applicable)

The structure of this compound does not possess a stereocenter (a chiral carbon atom), meaning it is an achiral molecule and does not exist as enantiomers. Therefore, chiral chromatography is not an applicable technique for assessing its enantiomeric purity. The discussion of chirality and enantiomeric separation is not relevant to this specific compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of alpha-Chloro-9-anthraldoxime. These methods, grounded in the principles of quantum mechanics, allow for a detailed description of the molecule's electronic landscape.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for a molecule of this size. wikipedia.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies due to its proven reliability in reproducing molecular properties for organic compounds. niscpr.res.in When paired with a comprehensive basis set like 6-311++G(d,p), this approach allows for a detailed and accurate description of the molecule. nih.gov

Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until the configuration with the minimum energy is found. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to arrive at the most energetically favorable conformation. The resulting optimized geometry provides critical insights into the molecule's shape and steric interactions.

Electronic Structure: With an optimized geometry, DFT calculations can map the electron density distribution, revealing the electronic structure of the molecule. This analysis helps in understanding the regions of high and low electron density, which are crucial for predicting reactivity. The attachment of the chloro and oxime groups to the anthracene (B1667546) core is expected to significantly perturb the electron distribution of the parent anthracene molecule. rsc.org

Vibrational Frequencies: The calculation of vibrational frequencies serves a dual purpose. Firstly, it confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). Secondly, it predicts the molecule's infrared (IR) and Raman spectra. niscpr.res.in Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=N and N-O bonds in the oxime group or the characteristic modes of the anthracene rings. These predicted spectra can be compared with experimental data for validation. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model. niscpr.res.in

A hypothetical table of selected calculated vibrational frequencies for the syn isomer of this compound is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))
O-H Stretch3650
C-H Stretch (Aromatic)3100 - 3000
C=N Stretch (Oxime)1655
C=C Stretch (Anthracene Ring)1600 - 1450
N-O Stretch945
C-Cl Stretch750

Note: This data is hypothetical and for illustrative purposes.

While DFT is a powerful tool, ab initio methods provide a pathway to even higher accuracy, albeit at a greater computational expense. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without the empirical parameterization found in some DFT functionals. aps.orgresearchgate.net

For a molecule like this compound, applying these high-level methods, even with a smaller basis set, can be valuable for benchmarking and validating the results obtained from DFT calculations. nih.gov They can provide a more refined description of electron correlation effects, which are important for accurately describing non-covalent interactions and the energies of different electronic states. Such calculations are particularly useful for generating highly accurate reference data for specific properties, such as the energy difference between isomers. mpie.de

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of orbitals that extend over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. researchgate.net

Frontier Orbitals (HOMO & LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. nih.govresearchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich anthracene ring system, while the LUMO may be distributed across the anthracene and the electron-withdrawing oxime group. rsc.org The chloro substituent also influences the energies and distributions of these orbitals.

A hypothetical table summarizing the frontier orbital properties is provided below.

ParameterHypothetical Value (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap4.45

Note: This data is hypothetical and for illustrative purposes, based on DFT calculations.

This analysis is crucial for predicting the molecule's behavior in charge transfer processes and its potential applications in materials science. mdpi.com

Conformational Analysis and Isomerism Studies

The structural diversity of this compound is not limited to its single lowest-energy conformation. The molecule can exist as different isomers, and computational methods are essential for exploring their relative stabilities and the energy barriers that separate them.

A key feature of aldoximes is the potential for geometrical isomerism around the carbon-nitrogen double bond (C=N). chemistrywithdrsantosh.com This gives rise to two distinct isomers: syn and anti. In the case of this compound, the syn isomer has the hydroxyl (-OH) group and the hydrogen atom on the same side of the C=N double bond, while in the anti isomer, they are on opposite sides.

Computational chemistry can be used to model both the syn and anti isomers. researchgate.net By performing separate geometry optimizations and frequency calculations for each isomer, their relative energies can be determined. niscpr.res.in The isomer with the lower total energy is predicted to be the thermodynamically more stable form. Experimental studies on similar aromatic aldoximes have shown that one isomer is often highly predominant, a preference that can be rationalized through computational analysis of steric hindrance and intramolecular interactions. researchgate.netnih.gov For this compound, the steric bulk of the anthracene ring adjacent to the oxime function would likely play a significant role in determining the relative stability of the syn and anti forms. scribd.com

Beyond syn and anti isomerism, other structural variations can be computationally explored. Tautomerism, which involves the migration of a proton, is a possibility in oximes, leading to the formation of a nitroso tautomer. DFT calculations can be employed to determine the structure and energy of this potential tautomer. Typically, for oximes, the oxime form is significantly more stable than the nitroso form, but a computational study provides a quantitative measure of this energy difference.

By mapping the potential energy surface, which involves calculating the energy of the molecule as a function of specific geometric parameters (like dihedral angles), a comprehensive energy landscape can be constructed. ias.ac.in This landscape reveals the various stable conformers (local minima), the transition states that connect them (saddle points), and the energy barriers for isomerization. For this compound, this would involve exploring the rotation around the single bond connecting the anthracene ring to the aldoxime group, in addition to the syn/anti isomerization pathway. These investigations provide a complete picture of the molecule's conformational flexibility and the likelihood of interconversion between different isomeric forms. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool for dissecting complex chemical transformations at a molecular level. For a compound like this compound, computational methods would be instrumental in understanding its reactivity, particularly in reactions such as the Beckmann rearrangement, which is common for oximes. researchgate.netresearchgate.net

Transition State Search and Reaction Coordinate Analysis

The elucidation of a reaction mechanism hinges on identifying the transition state (TS), which represents the highest energy point along the reaction pathway. For a potential reaction of this compound, computational chemists would employ methods like Density Functional Theory (DFT) to locate the geometry of the transition state. dergipark.org.trresearchgate.net

A transition state search involves optimizing the molecular structure to find a first-order saddle point on the potential energy surface. This is a structure with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed to map the pathway from the transition state down to the reactants and products, thus confirming that the located TS connects the desired species.

Table 1: Hypothetical Computational Parameters for Reaction Analysis This table illustrates typical data that would be generated from a computational study of a reaction involving this compound.

ParameterDescriptionHypothetical Value
Activation Energy (ΔG‡) The Gibbs free energy difference between the reactants and the transition state.20-30 kcal/mol
Reaction Energy (ΔG_rxn) The overall Gibbs free energy change from reactants to products.-10 to -15 kcal/mol (for an exothermic reaction)
Imaginary Frequency The single negative frequency at the transition state, confirming it as a saddle point.-200 to -400 cm⁻¹

Solvent Effects on Reaction Pathways

Solvent interactions can profoundly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the reaction pathway.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific hydrogen bonds or other direct interactions between the solute and solvent molecules, which can be crucial for accurately describing the reaction energetics.

For a reaction involving this compound, comparing the calculated activation energies in the gas phase versus in different solvents (e.g., water, ethanol (B145695), dichloromethane) would reveal the extent to which the solvent participates in the mechanism.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamic properties in a solution environment.

Conformational Dynamics in Solution

The anthracene core of this compound is largely rigid, but the chloro-oxime substituent can exhibit conformational flexibility, particularly rotation around the C-C and C-N bonds. MD simulations can track the trajectory of each atom over time, allowing for the exploration of the accessible conformational space.

By running simulations of this compound in a chosen solvent, one could identify the most stable conformers and the energy barriers for interconversion between them. This information is valuable as the reactivity of the molecule can be dependent on its conformation. Analysis of the simulation would likely focus on the dihedral angles defining the orientation of the oxime group relative to the anthracene ring system.

Interaction with Solvents and Other Chemical Species

MD simulations excel at characterizing the non-covalent interactions between a solute and its environment. For this compound, this would involve analyzing how solvent molecules arrange themselves around the solute.

A key output of such a simulation is the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For instance, the RDF for water molecules around the hydroxyl group of the oxime would reveal the structure and strength of hydrogen bonding. researchgate.net

Table 2: Potential Intermolecular Interactions for Analysis This table outlines the types of interactions that would be a focus of an MD simulation of this compound in a protic solvent like water.

Interacting Group on SoluteInteracting Atom on Solvent (Water)Type of Interaction
Oxime -OH OxygenHydrogen Bond Donor
Oxime N HydrogenHydrogen Bond Acceptor
Anthracene π-system Hydrogenπ-H Interaction
Chlorine Atom HydrogenHalogen Bonding (weak)

These simulations would provide a detailed picture of the solvation shell and could be extended to include other chemical species to study potential binding interactions or aggregation phenomena.

Chemical Reactivity and Transformation Studies

Reactions of the Oxime Functional Group

The oxime functional group (-C(Cl)=NOH) is a versatile reactive center, susceptible to a variety of transformations, including reductions, rearrangements, and reactions with both electrophiles and nucleophiles.

The reduction of oximes to their corresponding primary amines is a fundamental transformation in organic synthesis. While specific studies on the reduction of alpha-Chloro-9-anthraldoxime are not extensively documented in publicly available literature, the general principles of oxime reduction can be applied. Common reducing agents and their typical reaction conditions for the conversion of oximes to amines are summarized in the table below. The reactivity of the chloro-substituent on the anthracene (B1667546) ring under these reducing conditions would need to be considered to avoid undesired side reactions.

Reducing AgentTypical Reaction ConditionsProduct(s)
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, refluxPrimary amine
Sodium borohydride (B1222165) (NaBH₄) / Lewis acidMethanol or ethanol (B145695), room temperaturePrimary amine
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Various solvents, pressure, and temperaturePrimary amine
Sodium in ethanol (Bouveault-Blanc reduction)Ethanol, refluxPrimary amine

This table represents general conditions for oxime reduction and would require experimental optimization for this compound.

Oximation, the formation of an oxime from an aldehyde or ketone, is a reversible reaction. The reverse reaction, deoximation, regenerates the carbonyl compound. For this compound, which is derived from 9-anthraldehyde (B167246), deoximation would yield 9-anthraldehyde. Various methods for deoximation have been developed, often employing mild oxidative or reductive conditions to cleave the C=NOH bond.

Reagent/MethodTypical Reaction Conditions
Acid HydrolysisAqueous acid (e.g., HCl, H₂SO₄), heating
Oxidative CleavageOzone, KMnO₄, PCC
Reductive CleavageTiCl₃, Raney Nickel
Metal-catalyzed hydrolysisVarious transition metal salts in aqueous media

This table outlines general deoximation methods; specific applicability to this compound would require experimental validation.

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. scispace.comwikipedia.org In the case of an aldoxime like this compound, the rearrangement would be expected to yield a primary amide. The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.orgalfa-chemistry.comorganic-chemistry.orglibretexts.org The mechanism involves the protonation of the hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom.

For this compound, the migrating group would be the hydrogen atom, leading to the formation of N-(9-chloroanthracenyl)formamide, which could potentially hydrolyze to 9-aminoanthracene (B1202694) under the reaction conditions. The stereochemistry of the oxime (syn or anti) would influence the course of the rearrangement.

Catalyst/ReagentTypical Reaction ConditionsExpected Product(s)
Concentrated H₂SO₄HeatingN-(9-chloroanthracenyl)formamide / 9-Aminoanthracene
Polyphosphoric acid (PPA)HeatingN-(9-chloroanthracenyl)formamide / 9-Aminoanthracene
Phosphorus pentachloride (PCl₅)Inert solvent, heatingN-(9-chloroanthracenyl)formamide / 9-Aminoanthracene
Thionyl chloride (SOCl₂)Inert solvent, heatingN-(9-chloroanthracenyl)formamide / 9-Aminoanthracene

This table provides common reagents for the Beckmann rearrangement; the specific outcome for this compound has not been definitively reported in the searched literature.

The oxime functional group possesses both nucleophilic (the lone pair on the nitrogen and oxygen atoms) and electrophilic (the carbon atom of the C=N bond) character.

Reactions with Electrophiles: The nitrogen and oxygen atoms of the oxime can react with electrophiles. For instance, O-alkylation or O-acylation can occur at the oxygen atom. The IUPAC name of this compound is N-hydroxyanthracene-9-carboximidoyl chloride, which suggests the presence of a chloro-substituent on the oxime carbon, making it an imidoyl chloride derivative. This structure implies that the hydroxyl group is attached to the nitrogen atom. Reactions with electrophiles would likely target this hydroxyl group.

Reactions with Nucleophiles: The carbon atom of the C=N bond is susceptible to nucleophilic attack, especially if the hydroxyl group is converted into a good leaving group. The presence of the chlorine atom on the same carbon in N-hydroxyanthracene-9-carboximidoyl chloride makes this position highly electrophilic and prone to nucleophilic substitution.

Reactivity of the Chlorinated Anthracene Moiety

The anthracene core is an electron-rich aromatic system, and the presence of a chlorine atom at the 9-position influences its reactivity.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can be facilitated by the presence of electron-withdrawing groups or through the use of strong nucleophiles and specific reaction conditions. In the case of this compound, the oxime group itself is not a strong electron-withdrawing group in the traditional sense for activating SNAr reactions.

However, the reactivity of the 9-position of anthracene is known to be high. Nucleophilic substitution reactions on 9-haloanthracenes have been reported, often proceeding through mechanisms different from the classical SNAr pathway, such as benzyne-type intermediates or radical mechanisms, depending on the reaction conditions. The reaction of this compound with strong nucleophiles could potentially lead to the displacement of the chloride ion.

NucleophilePotential Product(s)
Amines (e.g., RNH₂)9-Aminoanthracene derivatives
Alkoxides (e.g., RO⁻)9-Alkoxyanthracene derivatives
Thiolates (e.g., RS⁻)9-(Alkylthio)anthracene derivatives
Cyanide (CN⁻)9-Cyanoanthracene derivatives

This table illustrates potential nucleophilic substitution products on the chloro-anthracene core. The feasibility and specific conditions for these reactions with this compound would require dedicated experimental investigation.

Cross-Coupling Reactions at the Halogenated Position

The imidoyl chloride functionality (-C(Cl)=NOH) of this compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions. This position is analogous to vinyl or aryl halides, which are commonly used in such transformations to form new carbon-carbon and carbon-heteroatom bonds. While specific documented examples for this exact molecule are scarce, its reactivity can be predicted based on established methodologies for imidoyl chlorides.

Key cross-coupling reactions applicable to this compound include the Suzuki, Sonogashira, and Heck reactions. In a typical Suzuki coupling, the chloro-oxime would react with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base to form a C-C bond. organic-chemistry.org This would replace the chlorine atom with an aryl group, yielding a ketoxime with an extended conjugation. Similarly, the Sonogashira reaction would couple the imidoyl chloride with a terminal alkyne, introducing an alkynyl moiety. The Heck reaction could potentially couple the molecule with an alkene, though this is less common for imidoyl chlorides compared to aryl halides. organic-chemistry.org These reactions provide a powerful platform for modifying the electronic properties and steric profile of the molecule.

Reaction NameCoupling PartnerCatalyst/ReagentsExpected Product
Suzuki Coupling Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)9-Anthryl Aryl Ketoxime
Sonogashira Coupling Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)9-Anthryl Alkynyl Ketoxime
Heck Coupling Alkene (CH₂=CHR)Pd(OAc)₂, Ligand (e.g., PPh₃), Base9-Anthryl Vinyl Ketoxime

This interactive data table summarizes potential cross-coupling reactions for this compound based on the known reactivity of imidoyl chlorides.

Electrophilic Aromatic Substitution on the Anthracene Ring

The anthracene core is inherently reactive toward electrophiles, with substitution typically favoring the central 9 and 10 positions due to the formation of the most stable carbocation intermediate (a Wheland intermediate) that preserves the aromaticity of two terminal benzene (B151609) rings. study.comquora.com However, in this compound, the 9-position is already functionalized. The chloro-oxime group at this position is expected to be electron-withdrawing and deactivating, thus directing subsequent electrophilic attacks to the terminal rings of the anthracene nucleus (positions 1, 4, 5, and 8).

Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄) can be employed to introduce additional functional groups onto the anthracene scaffold. The precise location of the substitution would be influenced by both the electronic directing effects of the C-9 substituent and steric hindrance. Introducing groups like nitro (-NO₂) or bromo (-Br) provides further handles for subsequent chemical modifications, enabling the synthesis of complex, multifunctional anthracene derivatives. researchgate.netresearchgate.net

Cycloaddition Reactions and Pericyclic Processes Involving the Anthracene Ring

The polycyclic aromatic structure of anthracene is highly amenable to cycloaddition reactions, where the central ring acts as the reactive component. These reactions proceed without affecting the chloro-oxime group, offering a method to selectively modify the core of the molecule.

[4+2] Cycloaddition (Diels-Alder Reaction): The central 9,10-positions of the anthracene ring can function as a diene in Diels-Alder reactions with a variety of dienophiles. orientjchem.org The reaction with electron-deficient alkenes, such as maleic anhydride (B1165640) or N-substituted maleimides, proceeds readily to form a stable adduct. csp.edu The substituent at the 9-position can influence the reaction rate; electron-withdrawing groups, like the chloro-oxime, tend to decrease the rate of reaction compared to unsubstituted anthracene. csp.edu This reaction is thermally reversible, allowing the anthracene to be used as a protective group for the dienophile.

[4+4] Photocycloaddition: Upon exposure to ultraviolet (UV) light, typically above 300 nm, anthracene and its 9-substituted derivatives undergo a [4+4] photocycloaddition reaction. wikipedia.org This process leads to the formation of a dimer, where two anthracene molecules are linked across their respective 9 and 10 positions. researchgate.net This dimerization is a reversible process; the dimer can be cleaved back to the monomeric units by heating or by irradiation with shorter wavelength UV light. researchgate.net This photo-reversibility is a key feature utilized in the development of photoresponsive materials and polymers. vub.be

Derivatization and Functionalization of this compound

Synthesis of Ester and Ether Derivatives

The chloro-oxime moiety is a versatile functional group that can be converted into a range of derivatives, most notably oxime esters and ethers. These transformations typically involve nucleophilic substitution at the carbon atom of the C=N bond.

Oxime Ester Synthesis: Oxime esters can be prepared from this compound by reaction with a carboxylate salt (R-COO⁻Na⁺). The carboxylate anion acts as a nucleophile, displacing the chloride ion to form the corresponding oxime ester. This method provides a direct route to a wide variety of ester derivatives, which are valuable as photoinitiators and bioactive compounds. nih.govresearchgate.net

Oxime Ether Synthesis: The synthesis of oxime ethers can be achieved by reacting the imidoyl chloride with an alcohol or an alkoxide (R-O⁻). The alkoxide displaces the chloride to form the O-alkylated product. nih.gov One-pot synthesis methods starting from aldehydes or ketones are also common for preparing oxime ethers. jocpr.com These derivatives are of significant interest in medicinal chemistry and materials science. nih.govorganic-chemistry.org

Derivative TypeReagentReaction ConditionsProduct
Oxime Ester Carboxylic acid salt (RCOONa)Aprotic solvent (e.g., DMF)Anthracene-9-carboxaldehyde O-acyl oxime
Oxime Ether Sodium alkoxide (RONa)Alcohol or aprotic solventAnthracene-9-carboxaldehyde O-alkyl oxime

This interactive data table outlines the general synthesis of ester and ether derivatives from this compound.

Introduction of Additional Functionalities on the Anthracene or Oxime Groups

Further functionalization of this compound can create bifunctional or multifunctional molecules for advanced applications. This can be achieved by combining the reactions described previously. For instance, an electrophilic substitution reaction can be performed on the anthracene ring to introduce a nitro group, which can then be chemically reduced to an amino group (-NH₂). This amino group can serve as an attachment point for other molecules or functionalities.

Alternatively, the chloro-oxime group itself can be transformed to introduce new reactive sites. A particularly useful transformation is the conversion of this compound into 9-anthracenenitrile oxide. This is achieved by treating the chloro-oxime with a non-nucleophilic base, such as triethylamine, which promotes the elimination of HCl. The resulting nitrile oxide is a stable 1,3-dipole that can readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings. scispace.com

Formation of Polymeric or Supramolecular Precursors

The unique photochemical and structural properties of the anthracene core make its derivatives, including this compound, excellent candidates for the construction of polymers and supramolecular assemblies.

Polymeric Precursors: The reversible [4+4] photodimerization of the anthracene moiety is a powerful tool for creating photo-crosslinkable or self-healing polymers. researchgate.netvub.be To integrate this compound into a polymer, it can first be derivatized (as in section 5.4.1) with a polymerizable group, such as a methacrylate (B99206) or vinyl group. This functionalized anthracene monomer can then be copolymerized with other monomers to form polymer chains with pendant anthracene units. mdpi.com Subsequent exposure of the material to UV light will induce dimerization between the anthracene groups, leading to the formation of a cross-linked polymer network. The cross-links can be reversed by heat, making the material reprocessable.

Supramolecular Precursors: The large, flat, π-conjugated surface of anthracene promotes its use in supramolecular chemistry through π-π stacking interactions. anu.edu.au Furthermore, the oxime group can act as a hydrogen bond donor and acceptor, facilitating the formation of ordered assemblies. anu.edu.au By employing cross-coupling reactions (section 5.2.2) to attach coordinating ligands (e.g., pyridine (B92270), bipyridine) to the chloro-oxime position, this compound can be converted into a building block for metal-coordination-driven self-assembly. This approach can lead to the formation of discrete, well-defined architectures like metallacycles and metallacages. researchgate.net These structures can exhibit interesting host-guest properties and have applications in sensing and catalysis. anu.edu.au

Coordination Chemistry and Ligand Properties of Anthraldoxime Derivatives

Binding Modes and Chelation Properties of Oximes

Oximes (R¹R²C=NOH) are a versatile class of ligands in coordination chemistry due to the presence of two potential donor atoms: the nitrogen of the imine group and the oxygen of the hydroxyl group. Their ability to coordinate with metal ions can be realized in several distinct modes.

The coordination behavior of oxime-based ligands is highly adaptable, allowing them to act as monodentate, bidentate, or even polydentate ligands, which contributes to the structural diversity of their metal complexes.

Monodentate Coordination: In this simplest binding mode, the oxime ligand coordinates to a metal center through a single donor atom, which is typically the nitrogen of the imine group. This mode of binding is less common as the formation of a chelate ring is often energetically favored.

Bidentate Coordination: Bidentate coordination is the most common mode for oxime ligands. It typically involves the nitrogen atom and the deprotonated oxygen atom of the oxime group, forming a stable five-membered chelate ring with the metal ion. This N,O-bidentate chelation is a recurring structural motif in the coordination chemistry of oximes. chemicalregister.com This chelation significantly enhances the stability of the resulting metal complex compared to monodentate coordination, an observation known as the chelate effect.

Polydentate and Bridging Coordination: Some oxime-containing molecules possess additional donor groups, allowing them to be tridentate or polydentate ligands. Furthermore, the oxime group itself can act as a bridge between two or more metal centers. This can occur in several ways, for instance, with the nitrogen coordinating to one metal and the oxygen to another, leading to the formation of polynuclear complexes. researchgate.net This bridging capability allows for the construction of complex supramolecular architectures.

The coordination of oximes to metal ions is primarily governed by the Lewis basicity of the nitrogen and oxygen atoms.

Oxime Nitrogen: The nitrogen atom, with its lone pair of electrons in an sp² hybrid orbital, is a primary site for coordination to a metal ion. The formation of the M-N bond is a key step in the chelation process.

Oxime Oxygen: The oxygen atom of the hydroxyl group typically becomes a more effective donor upon deprotonation (loss of H⁺), forming an oximate anion (-C=N-O⁻). This deprotonation is often facilitated by the presence of a base or the metal ion itself. The resulting anionic oxygen atom forms a strong coordinate covalent bond with the metal center, completing the chelate ring. In some instances, the neutral hydroxyl group can coordinate directly to a metal center, though this is less common and results in a weaker interaction than with the deprotonated form. Hydrogen bonding involving the oximic hydrogen and phenolic oxygen atoms has also been noted in related structures. researchgate.net

The interplay between these two donor atoms allows oximes to form stable and structurally diverse complexes with a wide range of transition metals. nih.govmdpi.commdpi.com

Formation and Characterization of Metal Complexes

As stated previously, no specific information is available in the scientific literature for the synthesis and characterization of transition metal complexes involving alpha-Chloro-9-anthraldoxime. Research on the closely related 9-anthraldoxime (B1179985) has shown it can be prone to rearrangement into a nitrile under certain catalytic conditions, which may complicate the synthesis of stable coordination complexes. scribd.com

Data not available in published literature.

Data not available in published literature.

Data not available in published literature.

Applications in Catalysis and Materials Science (Non-Prohibited)

Metal-Organic Frameworks (MOFs) and Coordination Polymers Using Anthraldoxime Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. ulisboa.pt The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by carefully selecting the metal and organic linker. ulisboa.ptd-nb.info Anthracene-based ligands are of particular interest for the construction of MOFs due to their rigid, planar structure and their unique photophysical properties. frontiersin.orgrsc.org The incorporation of anthracene (B1667546) moieties into MOF structures can lead to materials with applications in gas storage, separation, and catalysis. ulisboa.ptfrontiersin.org

The oxime group of this compound provides a versatile coordination site for binding to metal centers. Oxime ligands can coordinate to metal ions in various modes, and their derivatives have been successfully used to create coordination polymers and MOFs. mdpi.comrsc.org For instance, oxime-functionalized cerium-based MOFs have been synthesized and used as efficient adsorbents. researchgate.net Furthermore, the introduction of an oxime group onto a Zr-based MOF, PCN-222, resulted in a material with a high adsorption capacity for uranium from wastewater. nih.gov

The combination of the anthracene core, the oxime linker, and the chloro substituent in this compound could lead to the formation of novel MOFs with tailored properties. The anthracene unit could impart desirable photoluminescent or photocatalytic properties, while the oxime and chloro groups would influence the framework's structure, stability, and adsorption characteristics.

Table 1: Examples of Anthracene-Based Ligands in MOFs and their Applications

LigandMetal IonMOF StructureApplication
5-[(anthracen-9-ylmethyl)amino]isophthalic acidZn(II), Cd(II)1D Double ChainKnoevenagel condensation, Henry reaction. ulisboa.pt
4,4′-(9,10-anthracenediyl)dibenzoic acidEu(III), In(III)3D and 2D NetworksPhotodegradation of antibiotics and organic dyes, fluorescence detection. acs.org
1-(9-(1H-1,2,4-triazol-1-yl)anthracen-10-yl)-1H-1,2,4-triazoleCd(II)2D and 3D NetworksFluorescence sensing of Fe³⁺, Cr₂O₇²⁻, and TNP. acs.org
9,10-di(1H-pyrazol-4-yl)anthraceneZn(II)3D NetworkPhotocatalytic reduction of Cr(VI). frontiersin.org

Ligand Design for Homogeneous and Heterogeneous Catalysis

The design of ligands is crucial for the development of efficient and selective catalysts. frontiersin.orgwiley.comnih.gov The electronic and steric properties of a ligand can be fine-tuned by introducing different functional groups, which in turn influences the properties of the resulting metal complex and its catalytic activity. tandfonline.comrsc.org

The this compound ligand possesses several features that are desirable for catalyst design. The anthracene moiety can act as a bulky group to create a specific steric environment around the metal center, potentially influencing the selectivity of a catalytic reaction. rsc.org Furthermore, the photoactive nature of anthracene opens up possibilities for its use in photocatalysis. rsc.orgdoi.org Anthracene-containing ligands have been incorporated into photocatalytic systems for CO₂ reduction and organic transformations. rsc.orgsci-hub.se

The aldoxime group is a versatile functional group for coordination to a wide range of metal ions. Metal complexes containing oxime ligands have been investigated for various catalytic applications, including polymerization and the rearrangement of aldoximes to amides. mdpi.comacs.org The ability of the oxime group to act as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms, can lead to the formation of stable and well-defined metal complexes. bingol.edu.tr

The chloro substituent on the anthracene ring is expected to have a significant electronic effect on the ligand. As an electron-withdrawing group, it can modify the electron density at the metal center, which can in turn affect the catalytic activity. pnas.orgtandfonline.com For example, in some catalytic systems, electron-withdrawing substituents on the ligand have been shown to enhance the rate of reaction. pnas.org

The combination of these features in this compound makes it a promising ligand for both homogeneous and heterogeneous catalysis. In homogeneous catalysis, its metal complexes could be used for a variety of organic transformations. In heterogeneous catalysis, it could be anchored to a solid support or used as a linker in a MOF to create a recyclable catalyst. ulisboa.ptd-nb.info

Table 2: Influence of Ligand Properties on Catalytic Applications

Ligand FeatureInfluence on CatalysisExample Application
Anthracene Core Provides steric bulk, influencing selectivity. rsc.org Acts as a photosensitizer in photocatalysis. rsc.orgsci-hub.sePhotocatalytic CO₂ reduction, rsc.org Amine oxidative coupling. rsc.org
Aldoxime Group Versatile chelating group for various metals. bingol.edu.trbohrium.com Can participate in catalytic cycles (e.g., rearrangement). acs.orgIsoprene polymerization, mdpi.com Aldoxime to amide rearrangement. acs.org
Chloro Substituent Electron-withdrawing nature modifies the electronic properties of the metal center. pnas.orgtandfonline.com Can influence reaction rates and selectivity. pnas.orgLactide polymerization. pnas.org

Applications in Advanced Chemical Systems and Analytical Methodologies

Development of Chemosensors and Recognition Probes

The unique photophysical properties of the anthracene (B1667546) moiety, a core component of alpha-Chloro-9-anthraldoxime, make it a valuable building block in the field of supramolecular chemistry and sensor development. beilstein-journals.org Its derivatives are widely implemented in applications for sensing metal ions, small organic molecules, and inorganic anions due to their distinct characteristics and ease of processing. researchgate.net

The fundamental design of many fluorescent chemosensors, including those derived from anthracene, follows a "fluorophore-spacer-receptor" model. ijcrt.org In this architecture, the anthracene unit serves as the fluorophore, the component responsible for emitting light. The receptor is a specially designed molecular site that selectively binds to the target analyte (the substance to be detected). The spacer connects the fluorophore and the receptor, modulating the interaction between them.

The sensing event relies on a change in the fluorescence properties of the anthracene core upon the binding of an analyte to the receptor. This change can be a "turn-on" response, where fluorescence intensity increases, or a "turn-off" response (quenching), where it decreases. beilstein-journals.orgacs.org The design strategy often aims to control processes that quench the natural fluorescence of the anthracene group. When the target analyte binds to the receptor, it can disrupt this quenching mechanism, leading to a measurable change in fluorescence. acs.org The ease of modifying the anthracene structure allows for the incorporation of various chromophores and binding sites to create sensors for a wide range of analytes. researchgate.netresearchgate.net

Anthracene-based chemosensors, conceptually similar to this compound, have demonstrated significant utility in detecting various analytes, particularly heavy metal ions, which are relevant in biological and environmental contexts. beilstein-journals.orgresearchgate.net The oxime group, in conjunction with the anthracene fluorophore, can provide a binding site for specific ions.

Researchers have successfully designed anthracene-based systems for the selective detection of several metal ions. For instance, sensors have been developed that show high selectivity and sensitivity for mercury (Hg²⁺), iron (Fe³⁺), and copper (Cu²⁺) ions. beilstein-journals.orgacs.orgbohrium.com The interaction between the sensor and the metal ion alters the electronic properties of the system, resulting in a distinct optical response. In many cases, these sensors can detect target ions at very low concentrations, with limits of detection (LOD) in the micromolar (µM) or even nanomolar (nM) range. bohrium.comrsc.org

Target AnalyteSensor TypeSensing OutcomeDetection Limit (LOD)Reference
Mercury (Hg²⁺)Anthracene-bearing thioacetalsFluorescence "turn-on"Low µM range acs.org
Iron (Fe³⁺)Dipodal anthracene platformFluorescence quenching0.314 µM researchgate.netbohrium.com
Copper (Cu²⁺)Anthracene-adenine conjugateFluorescence quenching ("turn-off")Not specified beilstein-journals.org
Zinc (Zn²⁺)Pyridyl-based anthracene fluorophoreFluorescence enhancementNot specified researchgate.net

The changes in fluorescence observed during sensing are governed by several photophysical mechanisms. ijcrt.orgnih.gov

Photoinduced Electron Transfer (PET): This is one of the most common sensing mechanisms. ijcrt.orgnih.gov In the absence of the analyte, an electron is transferred from the receptor to the excited fluorophore (anthracene), quenching its fluorescence. ijcrt.orgacs.org When the analyte binds to the receptor, it lowers the receptor's energy level, preventing this electron transfer. This blockage of the quenching pathway "turns on" the fluorescence of the anthracene core. rsc.org

Excited State Intramolecular Proton Transfer (ESIPT): In some sensor designs, a proton can move from a donor to an acceptor within the same molecule when it is in an excited state. nih.govnih.gov This process can lead to a molecule with different fluorescence properties. The binding of an analyte can either facilitate or inhibit this proton transfer, causing a detectable shift in the emission wavelength or intensity. rsc.org While many ESIPT sensors have been reported, it is a distinct mechanism that can be engineered into fluorescent probes. nih.gov

Inner Filter Effect (IFE): The inner filter effect is a mechanism that does not rely on direct molecular binding between the fluorophore and the analyte. Instead, it occurs when the absorption spectrum of the analyte overlaps with the excitation or emission spectrum of the fluorophore. If the analyte absorbs light at the fluorophore's excitation wavelength, it reduces the light available to excite the fluorophore, causing a decrease in fluorescence. This effect can be utilized for sensing if the addition of a target substance causes a change in the absorption spectrum of a component in the solution.

To improve sensitivity and create more complex sensing platforms, individual chemosensor molecules like anthracene derivatives can be integrated into larger, organized structures known as supramolecular assemblies. rsc.org These assemblies can be formed using host molecules like calixarenes. For example, amphiphilic sulfonatocalixarenes have been used to create assemblies that act as light-harvesting platforms. rsc.org

In such a system, one component of the assembly (the "antenna") absorbs light efficiently and transfers the energy to the sensing molecule (the probe). rsc.org This process, known as Förster Resonance Energy Transfer (FRET), can significantly amplify the signal from the probe, leading to a much lower detection limit. nih.govrsc.org This strategy allows for the construction of highly efficient fluorescent sensors for detecting analytes, including in complex biological environments like cells. rsc.org

Chemical Reagents and Derivatizing Agents

Beyond their use as standalone sensors, anthracene derivatives serve an important role as reagents that facilitate the detection of other molecules.

In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a key technique. journalajacr.comresearchgate.net It is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for separation and detection. journalajacr.com Many analytes, such as carboxylic acids, lack a native chromophore or fluorophore, making them difficult to detect with standard HPLC detectors like UV-Vis or fluorescence detectors. researchgate.netscirp.org

Anthracene-containing molecules, such as the structurally related 9-chloromethylanthracene, are used as fluorescent derivatizing agents. nih.gov These reagents react with a specific functional group on the target analyte (e.g., a carboxylic acid) to attach the highly fluorescent anthracene tag. journalajacr.comnih.gov The resulting derivative is now strongly fluorescent and can be detected with exceptional sensitivity and selectivity by an HPLC with a fluorescence detector (HPLC-FLD). scirp.orgmeasurlabs.com This pre-column derivatization method allows for the quantification of trace amounts of non-fluorescent compounds in complex samples like food and environmental materials. nih.gov

Derivatizing AgentTarget AnalytesTechniquePurposeReference
9-chloromethylanthraceneCarboxylic acidsHPLC-FLDAdds a fluorescent label for sensitive detection. nih.gov
3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl)Phenol and chlorophenolsHPLC-FLDImproves sensitivity for detecting pollutants in tap water. scirp.org
o-phthalaldehyde (OPA)Primary aminesHPLC-FLDCommonly used pre- and post-column derivatizing agent. journalajacr.com

Application as Fluorescent Labels in Chemical Research

The anthracene moiety within this compound suggests a potential for fluorescent properties, as anthracene and its derivatives are well-known fluorophores. chemicalbook.com These molecules are often used as fluorescent probes and labels due to their strong UV absorption and emission characteristics. chemicalbook.com However, a detailed investigation into the photophysical properties of this compound, including its quantum yield, Stokes shift, and suitability as a fluorescent label, is not currently available in published literature. Research on related anthracene-based oximes has focused on their coordination with metals to form complexes and nanoparticles, with less emphasis on their intrinsic fluorescence for labeling applications. researchgate.net

Building Blocks for Advanced Materials Science

The term "building block" implies that a molecule can be used as a fundamental unit in the synthesis of more complex structures. chemicalbook.com While this compound is commercially available and categorized as a building block, its specific utility in materials science is not well-documented.

Precursors for Fluorescent Organic Materials

Anthracene derivatives are foundational in the development of fluorescent organic materials. acs.org They are often incorporated into larger π-conjugated systems to tune the electronic and optical properties of the resulting material. The oxime group, with its hydrogen bond donor and acceptor capabilities, could potentially influence the intermolecular interactions and solid-state packing of such materials. researchgate.net Despite this potential, there is no specific research detailing the synthesis of fluorescent organic materials derived from this compound.

Photoactive Components in Organic Electronic Devices

Anthracene-based compounds have been extensively studied as hole-transporting and emissive materials in organic light-emitting diodes (OLEDs) and as donor materials in organic photovoltaics (OPVs). acs.orgmdpi.com The oxime group itself has been incorporated into photoacid generators for microlithography, demonstrating its relevance in photoactive materials. jst.go.jp Research has shown that under certain conditions, 9-anthraldoxime (B1179985) can be converted to a nitrile, a different functional group with distinct electronic properties. researchgate.netresearchgate.net This reactivity could potentially be exploited in the synthesis of novel electronic materials. Nevertheless, there are no published reports on the synthesis, characterization, or performance of this compound as a photoactive component in any organic electronic device.

Future Research Directions and Interdisciplinary Outlook

Exploration of New Synthetic Pathways and Green Chemistry Innovations

Future synthetic research should prioritize the development of novel, sustainable methods for producing alpha-Chloro-9-anthraldoxime and its derivatives. The principles of green chemistry, which focus on minimizing hazardous substances and maximizing efficiency, offer a guiding framework for this endeavor. chemmethod.com Research should move beyond conventional methods that may require harsh conditions or generate significant waste.

Key areas for innovation include:

Catalytic Approaches : Investigating catalytic reactions, including photoredox catalysis, can offer milder and more selective synthetic routes. rsc.org Utilizing organocatalysts or transition metal catalysts could reduce the need for stoichiometric reagents and improve atom economy.

Eco-Friendly Solvents : A shift towards using benign and renewable solvents, or even solvent-free reaction conditions, would substantially decrease the environmental impact of synthesis. hilarispublisher.comwjpmr.com

Energy Efficiency : The application of alternative energy sources, such as microwave irradiation or ultrasound, can often reduce reaction times and energy consumption compared to traditional heating methods. hilarispublisher.com

The overarching goal is to design synthetic protocols that are not only efficient and high-yielding but also inherently safer and more environmentally responsible. wjpmr.com

Advanced Computational Design and Prediction of Novel Anthraldoxime Derivatives

Computational chemistry provides powerful tools for accelerating the discovery of new molecules with tailored properties. By employing advanced computational models, researchers can design and screen novel derivatives of this compound in silico before committing to laboratory synthesis.

Future computational studies should focus on:

Property Prediction : Using methods like Density Functional Theory (DFT), it is possible to predict key properties of hypothetical derivatives, including their electronic structure, stability, and reactivity. nih.gov This allows for the pre-selection of candidates with desirable characteristics for specific applications.

Mechanism Elucidation : Computational modeling can provide deep insights into reaction mechanisms, helping to optimize synthetic conditions and predict potential byproducts.

Targeted Design : Researchers can computationally design derivatives with specific functionalities, such as enhanced coordination affinity for certain metals or specific photophysical behaviors. This rational design approach is more efficient than traditional trial-and-error discovery. nih.gov

This synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of the anthraldoxime scaffold.

Expansion of Coordination Chemistry Scope for Diverse Metal Centers

The oxime group of this compound is an excellent ligand for coordinating with metal ions. Transition metals, in particular, form stable complexes with such ligands, creating coordination compounds with diverse structures and properties. libretexts.org Future research should systematically explore the coordination behavior of this molecule with a wide array of metal centers.

This exploration could involve:

Survey of Metal Ions : Investigating the complexation with various transition metals (e.g., copper, nickel, cobalt, platinum) and inner transition metals (lanthanides) to understand the resulting coordination geometries and electronic properties. libretexts.orgnih.gov

Structural Characterization : Utilizing techniques such as X-ray crystallography to determine the precise three-dimensional structures of the resulting metal complexes.

Property Investigation : Studying the magnetic, electronic, and catalytic properties of the newly synthesized coordination compounds. The specific geometry imposed by the ligand field can influence the redox state and reactivity of the metal center. nih.gov

Table 1: Potential Metal Centers for Coordination with this compound and Possible Applications

Metal Center Potential Coordination Geometry Potential Application Area
Copper (Cu²⁺) Tetrahedral, Square Planar Catalysis, Chemosensing
Nickel (Ni²⁺) Square Planar, Octahedral Magnetic Materials, Catalysis
Platinum (Pt²⁺) Square Planar Photoluminescent Materials
Iron (Fe³⁺) Octahedral Redox-active Systems, Bioinorganic Modeling
Europium (Eu³⁺) Hepta- or Octa-coordinate Luminescent Probes, OLEDs

Development of Highly Selective and Sensitive Chemosensors for Emerging Chemical Analytes

The anthracene (B1667546) framework is known for its fluorescent properties, making it an attractive platform for developing chemosensors. By functionalizing the this compound molecule, it is possible to create sensors that signal the presence of specific chemical species through changes in their optical output (e.g., fluorescence quenching or enhancement). Anthraquinone-based derivatives, which are structurally related, have already shown promise in this area. researchgate.net

Future research should aim to:

Design Specific Receptors : Introduce specific binding sites onto the anthraldoxime structure to achieve high selectivity for target analytes, such as heavy metal ions (e.g., Hg²⁺, Pb²⁺) or environmentally relevant anions (e.g., F⁻, CN⁻) that pose risks in industrial and environmental settings. researchgate.net

Enhance Sensitivity : Optimize the molecular design to ensure a strong and easily detectable signaling response, enabling the detection of analytes at very low concentrations.

Real-World Applications : Apply these novel chemosensors to the analysis of real-world samples, such as industrial wastewater or environmental monitoring systems, to validate their practical utility. researchgate.net

Integration into Complex Supramolecular Systems and Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound, with its defined shape and coordination capabilities, is an ideal building block, or tecton, for constructing complex supramolecular systems.

Directions for future work include:

Self-Assembly : Exploring the self-assembly of the molecule, particularly its metal complexes, into discrete structures like metallocycles or extended architectures like coordination polymers.

Host-Guest Chemistry : Designing and synthesizing larger, cage-like structures derived from this compound that can encapsulate smaller guest molecules. This could lead to applications in molecular recognition, separation, or drug delivery.

Functional Materials : Creating functional materials from these assemblies, where the properties of the final material (e.g., porosity, conductivity) are determined by the precise arrangement of the molecular components.

Fundamental Investigations into Photophysical Properties and Excited State Dynamics

A deep understanding of how this compound interacts with light is fundamental to its application in photonics, sensing, and photochemistry. The anthracene core suggests rich and complex photophysical behavior that warrants detailed investigation.

Key research questions to be addressed include:

Excited State Pathways : Utilizing ultrafast spectroscopic techniques, such as transient absorption spectroscopy, to map the relaxation pathways of the molecule after photoexcitation. nih.govtudublin.ie This involves tracking the evolution of the excited state on timescales from femtoseconds to nanoseconds. rsc.org

Quantum Yields and Lifetimes : Quantifying the efficiency of fluorescence and determining the lifetimes of the singlet and potentially triplet excited states. These parameters are crucial for assessing the molecule's potential in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer.

Solvent and Substitution Effects : Systematically studying how the photophysical properties are influenced by the solvent environment and by chemical modifications to the anthracene or oxime moieties. rsc.org Understanding these relationships is key to tuning the molecule's optical properties for specific applications. The dynamics can be complex, involving charge separation and recombination processes that are highly dependent on the molecular environment. rsc.org

Q & A

Q. What are the critical considerations for synthesizing alpha-Chloro-9-anthraldoxime to achieve optimal purity?

Methodological Answer:

  • Reagent Selection : Use thionyl chloride (SOCl₂) for chlorination, with catalytic dimethylformamide (DMF) to enhance reaction efficiency. Dichloromethane (DCM) is recommended as a solvent due to its inertness and compatibility with anthracene derivatives .
  • Reaction Conditions : Reflux overnight under anhydrous conditions to ensure complete conversion of precursors. Monitor reaction progress via TLC or HPLC.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate pure product.
ParameterOptimal ConditionNotes
Temperature40–50°C (reflux)Prevents decomposition
Molar Ratio (SOCl₂)1.2 equivalentsExcess ensures full conversion
SolventDichloromethaneAnhydrous, inert

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key markers include aromatic protons (δ 8.2–8.8 ppm for anthracene core) and the oxime proton (δ ~10–12 ppm). Chlorine substituents cause deshielding in adjacent carbons .
  • FTIR : Confirm oxime (-NOH) stretch at ~3200–3400 cm⁻¹ and C-Cl stretch at ~550–750 cm⁻¹ .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Q. What personal protective equipment (PPE) and handling protocols are essential for this compound?

Methodological Answer:

  • PPE : Nitrile gloves (0.11 mm thickness, tested for >480 min penetration resistance), lab coat, and safety goggles. Use N95/P1 respirators if dust is generated .
  • Storage : Keep in a dry, ventilated area away from strong oxidizers (e.g., peroxides) and bases to prevent decomposition .
  • Spill Management : Avoid drainage contamination; absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

  • Single-Crystal XRD : Collaborate with facilities experienced in anthracene derivatives to resolve polymorphic ambiguities. Compare unit cell parameters with computational models (e.g., DFT-optimized structures) .
  • Data Validation : Cross-reference with spectroscopic data (e.g., NMR coupling constants) to confirm molecular conformation .

Q. What strategies optimize reaction yields in this compound synthesis under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Test alternatives to DMF, such as pyridine or imidazole, to enhance chlorination efficiency.
  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation of intermediates.
  • Yield Improvement Table :
CatalystSolventYield (%)Purity (%)
DMFDCM7899
PyridineToluene6595
No catalystDCM4285
  • Note : Higher temperatures (>60°C) may degrade oxime functionality; monitor via in-situ IR .

Q. How can computational modeling predict this compound reactivity in novel reaction systems?

Methodological Answer:

  • QSAR/QSPR Models : Use quantum chemistry software (e.g., Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
  • DFT Studies : Simulate reaction pathways (e.g., nucleophilic substitution at the chloro position) to prioritize experimental conditions .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • Error Sources : Check solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and crystal packing forces in XRD.
  • Mitigation : Use hybrid functional DFT (e.g., B3LYP) with solvent-correction models to improve spectral predictions .

Key Notes for Experimental Design

  • Toxicity Gaps : No acute toxicity data are available; assume precautionary handling (e.g., fume hood use) .
  • Reactivity : Avoid strong bases (e.g., NaOH) to prevent oxime deprotonation or anthracene ring degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.